molecular formula C11H11ClFNO B11759269 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol

Cat. No.: B11759269
M. Wt: 227.66 g/mol
InChI Key: MNAJLZIGBBCQJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves multiple steps, starting with the preparation of fluoropyridine intermediates. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by further reactions to introduce the allyl and prop-2-en-1-ol groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, but with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is unique due to the combination of its allyl, chloro, and fluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

1-(5-Allyl-2-chloro-3-fluoropyridin-4-yl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pyridine ring with various substituents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClFNO, with a molecular weight of approximately 227.66 g/mol. The compound features an allyl group, a chlorine atom, and a fluorine atom attached to the pyridine ring, which may enhance its reactivity and selectivity towards biological targets .

Biological Activity

Research into the biological activity of this compound has identified several potential pharmacological effects:

1. Antimicrobial Activity
Studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM, indicating potential effectiveness against resistant strains such as MRSA .

2. Anticancer Potential
Preliminary investigations into the anticancer properties of similar pyridine derivatives indicate that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound remain to be fully elucidated but are likely linked to its ability to interact with cellular receptors or enzymes critical for tumor growth .

3. Anti-inflammatory Effects
Compounds structurally related to this compound have been reported to exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is likely due to its ability to bind to specific biological targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions essential for pathogen survival or cancer cell proliferation.

Receptor Interaction: Interaction with cell surface receptors could modulate signaling pathways that regulate inflammation and cell growth.

Comparative Analysis

To better understand the potential of 1-(5-Allyl-2-chloro-3-fluoropyridin-4-y)prop-enol, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityMIC Values
Pyridine Derivative AChlorine and fluorine substitutionsAntimicrobial15.625 μM
Pyridine Derivative BAllylic substitutionAnticancerVariable
Pyridine Derivative CHydroxyl group additionAnti-inflammatory62.5 μM

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: A study on a related pyridine derivative demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 31 μM, showcasing its potential as a therapeutic agent for resistant infections .

Case Study 2: Another investigation revealed that a structurally analogous compound exhibited cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability by over 50% at concentrations below 100 μM .

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

1-(2-chloro-3-fluoro-5-prop-2-enylpyridin-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H11ClFNO/c1-3-5-7-6-14-11(12)10(13)9(7)8(15)4-2/h3-4,6,8,15H,1-2,5H2

InChI Key

MNAJLZIGBBCQJN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C(=C1C(C=C)O)F)Cl

Origin of Product

United States

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